4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15287506
Molecular Formula: C23H17ClN4O2
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17ClN4O2 |
|---|---|
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C23H17ClN4O2/c24-16-7-3-6-15(11-16)22-19-20(17-8-1-2-9-18(17)29)26-27-21(19)23(30)28(22)13-14-5-4-10-25-12-14/h1-12,22,29H,13H2,(H,26,27) |
| Standard InChI Key | MBDLBDGGSSEJKT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)Cl)O |
Introduction
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex heterocyclic compound belonging to the class of pyrazole derivatives. It features a dihydropyrrolo core fused with a pyrazole ring, along with multiple aromatic substituents, including hydroxyl and chlorophenyl groups, and a pyridin-3-ylmethyl moiety. This structural complexity contributes to its unique chemical behavior and potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include the reaction of 2-hydroxyacetophenone with 3-chlorobenzaldehyde in the presence of a base to generate a key intermediate, which is then cyclized with an appropriate hydrazine derivative to form the pyrazole structure. Subsequent steps involve further functionalization to achieve the final compound.
Biological Activities
Pyrazole derivatives, including this compound, are recognized for their diverse pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. The specific mechanisms of action often involve interactions with molecular targets like enzymes and receptors, influencing cellular signaling pathways and gene expression.
Research Findings
Research on similar pyrazole derivatives has shown significant biological activity, particularly in pharmacological contexts. Studies focus on understanding how these compounds interact with biological macromolecules, which is crucial for elucidating their pharmacodynamics and pharmacokinetics .
Applications in Medicinal Chemistry
The unique structure of this compound lends itself to various applications in medicinal chemistry. Interaction studies are essential for understanding its behavior in biological systems, guiding further development in drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume